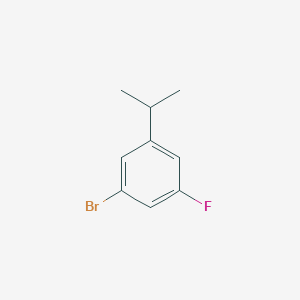
1-Bromo-3-fluoro-5-isopropylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3-fluoro-5-isopropylbenzene is an aromatic organic compound characterized by a benzene ring substituted with a bromine atom, a fluorine atom, and an isopropyl group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromo-3-fluoro-5-isopropylbenzene can be synthesized through electrophilic aromatic substitution reactions
Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process. This involves the initial formation of a benzene derivative, followed by selective halogenation and alkylation steps under controlled conditions to ensure the desired substitution pattern.
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-3-fluoro-5-isopropylbenzene undergoes various types of reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions are typically performed using bromine (Br₂) and fluorine (F₂) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Produces carboxylic acids and ketones.
Reduction: Results in the formation of corresponding hydrocarbons.
Substitution: Leads to the formation of various halogenated benzene derivatives.
Aplicaciones Científicas De Investigación
1-Bromo-3-fluoro-5-isopropylbenzene is utilized in several scientific research fields:
Chemistry: It serves as a building block in organic synthesis and is used in the preparation of more complex molecules.
Biology: The compound is employed in the study of enzyme inhibitors and receptor binding assays.
Medicine: It is investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-Bromo-3-fluoro-5-isopropylbenzene exerts its effects involves its interaction with molecular targets and pathways. The presence of the bromine and fluorine atoms influences its reactivity and binding affinity, making it a valuable tool in medicinal chemistry and biological research.
Comparación Con Compuestos Similares
1-Bromo-2-fluorobenzene
1-Bromo-3-fluorobenzene
1-Bromo-4-fluorobenzene
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
Número CAS |
112930-19-5 |
|---|---|
Fórmula molecular |
C9H10BrF |
Peso molecular |
217.08 g/mol |
Nombre IUPAC |
1-bromo-3-fluoro-5-propan-2-ylbenzene |
InChI |
InChI=1S/C9H10BrF/c1-6(2)7-3-8(10)5-9(11)4-7/h3-6H,1-2H3 |
Clave InChI |
PYEFTJIQYSWPJW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC(=CC(=C1)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















